molecular formula C20H19N3O B14935082 N-(1H-indol-6-yl)-1-(propan-2-yl)-1H-indole-4-carboxamide

N-(1H-indol-6-yl)-1-(propan-2-yl)-1H-indole-4-carboxamide

Cat. No.: B14935082
M. Wt: 317.4 g/mol
InChI Key: FGQWHPKIXVGHQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-indol-6-yl)-1-(propan-2-yl)-1H-indole-4-carboxamide is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-6-yl)-1-(propan-2-yl)-1H-indole-4-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions.

    Substitution Reactions:

    Coupling Reactions: The final step involves coupling the indole derivatives to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-6-yl)-1-(propan-2-yl)-1H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1H-indol-6-yl)-1-(propan-2-yl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxamide: Known for its anti-inflammatory properties.

    1H-Indole-2-carboxamide: Studied for its anticancer activity.

    N-(1H-indol-3-yl)-1H-indole-4-carboxamide: Investigated for its antimicrobial effects.

Uniqueness

N-(1H-indol-6-yl)-1-(propan-2-yl)-1H-indole-4-carboxamide stands out due to its unique substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

Molecular Formula

C20H19N3O

Molecular Weight

317.4 g/mol

IUPAC Name

N-(1H-indol-6-yl)-1-propan-2-ylindole-4-carboxamide

InChI

InChI=1S/C20H19N3O/c1-13(2)23-11-9-16-17(4-3-5-19(16)23)20(24)22-15-7-6-14-8-10-21-18(14)12-15/h3-13,21H,1-2H3,(H,22,24)

InChI Key

FGQWHPKIXVGHQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)C(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.